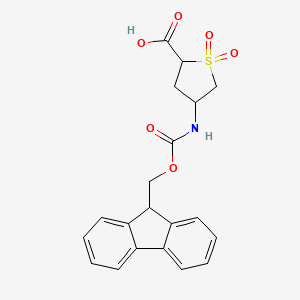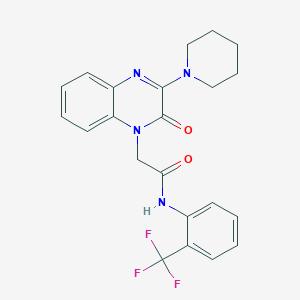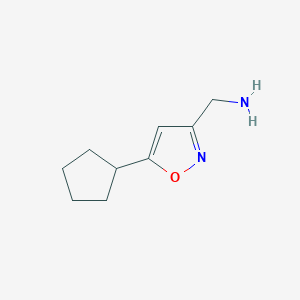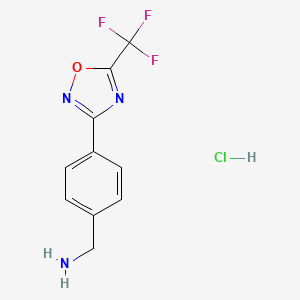
4-Fmoc-aminotetrahydrothiophene-2-carboxylic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fmoc-aminotetrahydrothiophene-2-carboxylic acid 1,1-dioxide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of the amino acid cysteine and has been found to have various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Sequential Synthesis of NLO Oligomers
The use of Fmoc (9-fluorenylmethyl carbamate) protected amino acids in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers showcases the pivotal role of Fmoc chemistry in enabling the synthesis of complex organic molecules. The study demonstrated a convergent synthesis approach, where the Fmoc group played a crucial role in protecting amino groups during the synthesis process, highlighting the importance of Fmoc chemistry in the field of material science and optical applications (Huang, Zhang, Dalton, & Weber, 2000).
Synthesis of Protected l-Dap Methyl Esters
Another application involves the synthesis of protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), utilizing Fmoc chemistry for protection. This strategy highlights the versatility of Fmoc-protected amino acids in synthesizing orthogonally protected molecules, which are crucial intermediates in peptide synthesis and the development of peptidomimetics (Temperini et al., 2020).
Cross-Claisen Condensation for Heterocyclic γ-Amino Acids
The application of Fmoc chemistry in cross-Claisen condensation reactions for the synthesis of heterocyclic γ-amino acids, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), underscores the role of Fmoc-protected amino acids in facilitating the synthesis of constrained heterocyclic amino acids. These compounds are valuable for mimicking the secondary structures of proteins, indicating the significance of Fmoc chemistry in structural biology and drug design (Mathieu et al., 2015).
Solid-Phase Peptide Synthesis
Fmoc amino acids have been pivotal in the development and enhancement of solid-phase peptide synthesis (SPPS) methodologies. This includes the introduction of various solid supports, linkages, and an increased understanding of solvation conditions, which have collectively enabled the synthesis of biologically active peptides and proteins. The versatility of Fmoc SPPS offers unique opportunities in bioorganic chemistry, showcasing the critical role of Fmoc-protected amino acids in peptide synthesis (Fields & Noble, 2009).
Self-Assembly and Functional Materials
Fmoc-modified amino acids and peptides exhibit self-assembly features and potential applications in various fields due to the hydrophobicity and aromaticity of the Fmoc moiety. These properties promote the association of building blocks, leading to the development of functional materials for cell cultivation, bio-templating, optical applications, drug delivery, and therapeutic properties. This research area highlights the application of Fmoc chemistry beyond traditional peptide synthesis, extending into materials science and nanotechnology (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19(23)18-9-12(11-28(18,25)26)21-20(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBBBAOKMVKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)
![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)